5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride
Description
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Properties
IUPAC Name |
5-chloro-8-piperidin-4-yloxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-7-17-14)18-10-5-8-16-9-6-10;/h1-4,7,10,16H,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVLAOSVWMVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride, commonly referred to as quinacrine hydrochloride, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H16Cl2N2O
- Molecular Weight : 299.2 g/mol
- CAS Number : 1219976-37-0
The biological activity of quinacrine hydrochloride is attributed to its ability to interact with various cellular components. Its mechanism of action includes:
- Inhibition of Enzymes : Quinacrine has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria, by targeting DNA gyrase and topoisomerase IV, essential for bacterial DNA replication .
- Anticancer Activity : Quinacrine's derivatives have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells. The compound forms complexes with metal ions (e.g., copper and iron), enhancing its cytotoxicity against resistant cancer cell lines .
Antimicrobial Activity
Quinacrine hydrochloride demonstrates potent antimicrobial properties. In a comparative study, it was found effective against various bacterial strains, with a notable increase in activity due to chlorine substitution at the C8 position .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.25 µg/mL |
Anticancer Activity
Research indicates that quinacrine hydrochloride and its derivatives possess significant anticancer properties. A study reported that certain derivatives exhibited IC50 values as low as 2.5 µM against drug-resistant cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Quinacrine Hydrochloride | 2.5 | MES-SA/Dx5 (MDR) |
| 5-Nitro-8-hydroxyquinoline | 1.8 | Colo205 |
| Piperidinyl derivative | 0.36 | HeLa |
Case Studies
- Multidrug Resistance in Cancer : A study focused on the design of 8-hydroxyquinoline derivatives demonstrated that quinacrine hydrochloride could selectively target MDR cancer cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells .
- Neuroprotective Effects : Research has shown that quinacrine can protect neuronal cells by inhibiting AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Antiviral Properties : Quinacrine has also been evaluated for its antiviral activity, particularly against RNA viruses, where it was found to inhibit viral replication effectively.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable tool in various fields of research.
Antimicrobial Properties
5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride has shown potent antimicrobial activity, particularly against Gram-negative bacteria. Its mechanism involves the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Minimum Inhibitory Concentration (MIC) Data:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 0.25 |
This data indicates that the compound's chlorine substitution enhances its antibacterial efficacy significantly .
Anticancer Activity
Research has indicated that this compound and its derivatives possess significant anticancer properties, particularly in overcoming multidrug resistance (MDR) in cancer cells.
IC50 Values Against Cancer Cell Lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Quinacrine Hydrochloride | 2.5 | MES-SA/Dx5 (MDR) |
| 5-Nitro-8-hydroxyquinoline | 1.8 | Colo205 |
| Piperidinyl derivative | 0.36 | HeLa |
These findings suggest that the structural modifications of the compound can significantly enhance its cytotoxicity against drug-resistant cancer cell lines .
Multidrug Resistance in Cancer
A study focused on the design of derivatives of quinacrine hydrochloride demonstrated its ability to selectively target MDR cancer cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells. The study highlighted the importance of structural modifications for improving anticancer activity against resistant strains .
Neuroprotective Effects
Research has shown that quinacrine can protect neuronal cells by inhibiting AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antiviral Properties
Quinacrine has been evaluated for its antiviral activity against RNA viruses, showing effectiveness in inhibiting viral replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
